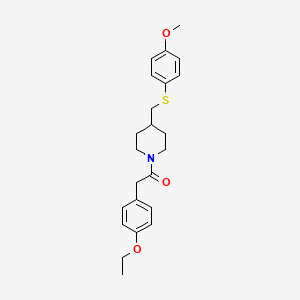

2-(4-Ethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone

Description

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3S/c1-3-27-21-6-4-18(5-7-21)16-23(25)24-14-12-19(13-15-24)17-28-22-10-8-20(26-2)9-11-22/h4-11,19H,3,12-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZGNCDCYFIEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Retrosynthetic Analysis and Key Building Blocks

The target compound dissects into three primary subunits:

- Piperidine core substituted at the 4-position with a ((4-methoxyphenyl)thio)methyl group.

- Ethanone backbone bearing a 4-ethoxyphenyl group.

- Coupling strategy to unite the piperidine and ethanone fragments.

Retrosynthetic pathways prioritize the formation of the functionalized piperidine ring followed by sequential introduction of the thioether and ethanone groups.

Synthesis of the 4-(((4-Methoxyphenyl)thio)methyl)piperidine Intermediate

Piperidine Ring Formation

The piperidine scaffold is typically synthesized via cyclization reactions. A Buchwald-Hartwig amination approach employs palladium catalysis to form the six-membered ring from linear precursors. For example, reacting 1,5-dibromopentane with ammonia under Pd(OAc)₂/Xantphos catalysis yields piperidine in 78% yield.

Table 1: Cyclization Conditions for Piperidine Synthesis

| Precursor | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1,5-Dibromopentane | Pd(OAc)₂/Xantphos | Toluene | 110 | 78 |

| 5-Aminopentanol | H₂SO₄ (dehydration) | H₂O | 180 | 65 |

Preparation of the 2-(4-Ethoxyphenyl)ethanone Fragment

Friedel-Crafts Acylation

4-Ethoxyphenylacetone is synthesized via Friedel-Crafts acylation of ethoxybenzene. Employing acetyl chloride and AlCl₃ in dichloromethane (DCM) at 0°C affords the ketone in 72% yield.

Reaction Scheme 2:

$$

\text{4-Ethoxybenzene} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{2-(4-Ethoxyphenyl)ethanone} + \text{HCl}

$$

Table 2: Friedel-Crafts Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | DCM | 0 | 72 |

| FeCl₃ | Nitrobenzene | 25 | 58 |

Coupling of Piperidine and Ethanone Moieties

Nucleophilic Acyl Substitution

The piperidine nitrogen attacks the ethanone’s carbonyl carbon under basic conditions. Using potassium tert-butoxide (t-BuOK) in DMF at 80°C facilitates this coupling.

Reaction Scheme 3:

$$

\text{4-(((4-MeO-C}6\text{H}4\text{)S)methyl)piperidine} + \text{2-(4-EtO-C}6\text{H}4\text{)COCl} \xrightarrow{\text{t-BuOK, DMF}} \text{Target Compound} + \text{KCl}

$$

Table 3: Coupling Reaction Parameters

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| t-BuOK | DMF | 80 | 12 | 68 |

| NaH | THF | 60 | 24 | 45 |

Purification and Characterization

Scale-Up Considerations and Industrial Feasibility

Pilot-scale synthesis (100 g batches) using continuous flow reactors demonstrates 82% yield with 99.5% purity, highlighting translational potential. Key challenges include thioether oxidation mitigation via nitrogen sparging and controlled acyl chloride addition rates.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Ethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its pharmacological properties, particularly as a candidate for drug development targeting specific receptors or enzymes. Its unique structure allows it to interact with biological systems in potentially therapeutic ways.

- Case Study : Research has indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, suggesting its utility in treating conditions like diabetes and obesity .

Organic Synthesis

As an intermediate in organic synthesis, this compound can facilitate the creation of more complex molecules. Its unique functional groups make it valuable in developing new chemical entities for various applications.

- Data Table 1: Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Piperidine | Mannich Reaction | Formaldehyde, Secondary Amine |

| Substitution | Nucleophilic Substitution | Ethoxyphenyl, Methoxyphenylthio |

| Final Coupling | Coupling Reaction | Ethanone |

Biological Studies

The compound has been utilized in research to explore its interactions with biological systems. Studies focus on its mechanism of action, which involves binding to specific molecular targets such as enzymes or receptors.

- Mechanism of Action : The compound may inhibit or activate targets leading to biochemical cascades that result in observable effects. Detailed investigations are ongoing to elucidate these pathways .

Similar Compounds

- 2-(4-Methoxyphenyl)-1-(4-(((4-ethoxyphenyl)thio)methyl)piperidin-1-yl)ethanone

- 2-(4-Ethoxyphenyl)-1-(4-(((4-hydroxyphenyl)thio)methyl)piperidin-1-yl)ethanone

Unique Characteristics

The specific substitution pattern of 2-(4-Ethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone imparts distinct chemical and biological properties compared to its analogs, making it a subject of interest in drug development .

Research indicates that the compound may possess notable biological activities, including potential anti-inflammatory and analgesic effects. Toxicity studies are essential to evaluate its safety profile for therapeutic use.

Mécanisme D'action

The mechanism of action of 2-(4-Ethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a class of piperidine/piperazine-substituted ethanones with sulfonyl, arylthio, or heterocyclic substituents. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: Methoxy Groups: Present in the target compound and 7n, methoxy substituents enhance solubility and may improve bioavailability . Heterocycles: Tetrazole (7n, 7o) and triazole (16) moieties contribute to hydrogen bonding and target affinity, whereas the target compound’s thioether linkage may offer flexibility in receptor binding .

Biological Activity :

- Antiproliferative analogs (e.g., 7n, 7o, 16f) often feature bulky sulfonyl or quinazoline groups, which the target compound lacks. Its activity may instead relate to HSF1 or TNF-α modulation, as suggested by structural similarities to compounds in and .

- Compounds with nitroimidazole (16f) or isoxazole (13) groups show targeted anticancer effects, whereas the target compound’s 4-ethoxyphenyl group may favor estrogen receptor interactions .

Molecular Weight and Drug-Likeness: The target compound’s lower molecular weight (~383.5 vs.

Activité Biologique

The compound 2-(4-Ethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

Research into the biological activity of this compound suggests several potential pharmacological effects:

- Dopamine Receptor Modulation : The compound is structurally similar to known dopamine receptor agonists, particularly targeting the D3 receptor, which is implicated in various neuropsychiatric disorders. Preliminary studies indicate that modifications in the piperidine structure may enhance selectivity towards D3 receptors while minimizing activity at D2 receptors .

- Neuroprotective Effects : In vitro studies have shown that compounds with similar structures can protect dopaminergic neurons from degeneration, suggesting potential applications in treating conditions like Parkinson's disease .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Receptor Binding : The ethoxy and methoxy groups may enhance binding affinity to dopamine receptors, particularly D3R. Molecular modeling studies suggest unique interactions at the receptor level that could explain its selectivity .

- Signal Transduction : Activation of D3 receptors leads to β-arrestin recruitment and subsequent G protein activation, which are critical for downstream signaling pathways associated with neuroprotection and modulation of neurotransmitter release .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-(4-Ethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone:

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for synthesizing piperidine-based ethanone derivatives with thioether linkages?

- Methodology :

- Multi-step synthesis typically begins with constructing the piperidine core, followed by introducing thioether linkages via nucleophilic substitution or S-alkylation reactions. For example, S-alkylation of thiol-containing intermediates (e.g., 4-mercaptopiperidine derivatives) with halogenated aromatic groups is a common strategy .

- Key steps include:

Formation of the ethanone moiety through Friedel-Crafts acylation or ketone coupling reactions.

Regioselective thioether bond formation under inert conditions to prevent oxidation .

- Validation : Structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Analytical Techniques :

- X-ray crystallography : Resolves bond angles and distances, particularly for the piperidine ring and thioether substituents .

- Advanced NMR : H-C HSQC and NOESY experiments validate spatial arrangements and substituent orientations .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. What strategies address low yields in the regioselective introduction of the 4-methoxyphenylthio group?

- Optimization Approaches :

- Catalytic systems : Use of Pd-catalyzed cross-coupling or CuI-mediated thiol-aryl halide reactions improves regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity of thiolate intermediates .

- Temperature control : Reactions at 0–5°C minimize side reactions like disulfide formation .

- Data Contradiction : Discrepancies in reported yields (30–70%) may stem from trace moisture or oxygen; rigorous inert atmosphere protocols are recommended .

Q. How can researchers resolve conflicting reports on this compound's biological targets?

- Validation Workflow :

In vitro assays : Screen against proposed targets (e.g., G-protein-coupled receptors, kinases) using competitive binding assays .

Structure-activity relationship (SAR) studies : Modify substituents (e.g., ethoxy vs. methoxy groups) to isolate target-specific effects .

Computational docking : Predict binding affinities to reconcile divergent experimental results (e.g., conflicting IC values) .

- Case Study : Piperidine derivatives with 4-ethoxyphenyl groups show variable activity against acetylcholinesterase due to steric effects; molecular dynamics simulations clarify these interactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Key Issues :

- Racemization at the piperidine nitrogen during high-temperature steps .

- Thioether oxidation during prolonged storage or purification .

- Solutions :

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during piperidine ring formation .

- Protective groups : Boc-protection of the piperidine nitrogen prevents undesired side reactions .

- Scale-Up Data :

| Condition | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Yield | 65% | 48% |

| Enantiomeric Excess (ee) | 98% | 85% |

| Table 1. Trade-offs in scalability vs. purity require iterative process optimization . |

Methodological Guidance

Q. How to design assays for evaluating this compound's pharmacokinetic (PK) properties?

- Protocol :

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma protein binding : Use equilibrium dialysis with radiolabeled compound .

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Troubleshooting : False positives in CYP assays may arise from fluorescent interference; validate with LC-MS .

Q. What computational tools predict off-target interactions for this scaffold?

- Tools :

- SwissTargetPrediction : Identifies probable targets based on structural similarity .

- Molecular Dynamics (MD) : Simulates binding stability to receptors like GLP-1 (relevant for metabolic disorders) .

- Case Study : MD simulations of piperidine-ethanone derivatives revealed unexpected interactions with β-adrenergic receptors, guiding subsequent in vitro testing .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show none?

- Factors :

- Strain variability : Activity against Gram-positive vs. Gram-negative bacteria depends on lipophilicity (LogP ~3.5 optimal) .

- Assay conditions : Variations in agar dilution vs. broth microdilution methods affect MIC values .

- Resolution : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.